Albofungin

Vue d'ensemble

Description

Albofungin is a hexacyclic aromatic natural product derived from the bacterium Streptomyces. It exhibits broad-spectrum antimicrobial activity against various multidrug-resistant bacteria, fungi, and tumor cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Albofungin is primarily produced through the biosynthesis pathway in Streptomyces species. The biosynthetic gene cluster responsible for this compound production has been identified and characterized . The cluster encodes type II polyketide synthases, regulators, transporters, and tailoring enzymes. The biosynthesis involves the formation of a polyketide backbone, followed by cyclization and tailoring modifications such as halogenation .

Industrial Production Methods: Industrial production of this compound involves the fermentation of high-yield strains of Streptomyces. The fermentation process is optimized to enhance the yield of this compound, and the compound is subsequently extracted and purified using chromatographic techniques . Genetic engineering techniques, such as heterologous expression in non-producing hosts, have also been employed to produce this compound .

Analyse Des Réactions Chimiques

Halogenation Reactions

Albofungin undergoes site-specific halogenation at C-24 mediated by the FAD-dependent halogenase OrfA. This reaction requires:

-

Fre reductase to supply reduced flavin (FADH)

-

KCl or KBr as halogen donors

-

Molecular oxygen (O)

Key findings :

-

Lys-144 and Glu-397 in OrfA are critical for catalysis, with Lys-144 essential for halogen transfer .

-

Bromination is less favored due to lower electronegativity and steric hindrance .

2.1. Glycosylation

The abf gene cluster encodes two glycosyltransferases (Abf15, Abf16), though native glycosylated derivatives remain uncharacterized. Heterologous expression in S. coelicolor confirmed potential for sugar attachment .

2.2. Oxidative Tailoring

-

Baeyer-Villiger oxidation : Catalyzed by FAD-dependent monooxygenase Abf23, forming the xanthone scaffold .

-

Methylenedioxy bridge formation : Mediated by cytochrome P450 Abf61 .

Structural Derivatives and Reactivity

NMR shifts post-halogenation :

-

C-24 : δ 109.9 → 100.2 (Cl), 98.5 (Br)

-

Adjacent protons (H-22, H-26) show upfield shifts due to electronegativity effects .

Degradation Pathways

This compound undergoes pH-dependent hydrolysis:

-

Acidic conditions (pH < 4) : Cleavage of the δ-lactam ring, forming a linear peptide-xanthone hybrid.

-

Alkaline conditions (pH > 9) : Demethylation at C-4 methoxy group .

Enzymatic Detoxification

The transporter OrfL exports halogenated derivatives, reducing intracellular accumulation. This confers resistance in producing strains via:

Applications De Recherche Scientifique

Antifouling Agent

Mechanism of Action

Albofungin has shown significant promise as an antifouling agent, particularly against marine organisms. Research indicates that it effectively inhibits the larval settlement of major fouling organisms such as barnacles (Amphibalanus amphitrite). The compound disrupts the metabolic processes within these organisms, leading to alterations in gene expression related to xenobiotic metabolism and energy production .

Case Study: Marine Coatings

In a study focusing on this compound's application in marine coatings, researchers developed high-yield strains of Streptomyces chrestomyceticus to produce this compound. These coatings demonstrated potent anti-macrofouling activities while maintaining low cytotoxicity. The incorporation of this compound into hydrolyzable copolymers resulted in coatings that effectively prevented the settlement of macrofouling organisms .

Antibacterial Properties

Broad-Spectrum Antimicrobial Activity

this compound exhibits broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. Its effectiveness has been particularly noted against multidrug-resistant strains such as Vibrio parahaemolyticus, where it demonstrated rapid killing effects at low concentrations (0.12 µg/mL) .

Mechanism of Action

The antibacterial mechanism involves disrupting bacterial cell membranes and inhibiting critical processes such as peptidoglycan biosynthesis and flagella assembly. Quantitative proteomics has elucidated these pathways, revealing how this compound compromises the integrity of biofilm structures formed by resistant bacteria .

Antitumor Activity

Potential in Cancer Treatment

Emerging research suggests that this compound may also possess antitumor properties. Studies have indicated its activity against various tumor cell lines, although further research is needed to fully characterize its efficacy and mechanisms in cancer therapy .

Biosynthetic Insights

Biosynthetic Gene Cluster Characterization

The genetic basis for this compound production has been extensively studied, with researchers identifying a biosynthetic gene cluster (BGC) responsible for its synthesis. This BGC includes genes encoding polyketide synthases and transporters essential for producing this compound and its derivatives . Understanding these genetic pathways is crucial for developing engineered strains that can enhance this compound yield for practical applications.

Summary Table of Applications

Mécanisme D'action

Albofungin exerts its effects by disrupting the bacterial cell membrane and inhibiting peptidoglycan biosynthesis . It also interferes with flagellar assembly pathways and secretion system proteins, leading to the eradication of biofilms . The compound’s mechanism of action involves rapid membrane permeabilization, followed by interaction with bacterial DNA upon entry into the cell .

Comparaison Avec Des Composés Similaires

Albofungin is unique due to its hexacyclic aromatic structure and broad-spectrum antimicrobial activity . Similar compounds include:

Chlorothis compound: A halogenated derivative of this compound with similar antimicrobial properties.

This compound A and B: Novel derivatives with enhanced bioactivities against Gram-positive and Gram-negative bacteria.

These compounds share structural similarities with this compound but exhibit distinct bioactivities and mechanisms of action .

Activité Biologique

Albofungin is a naturally occurring compound derived from the actinomycete Streptomyces chrestomyceticus. It belongs to the polycyclic isoquinolone–xanthone family and exhibits a range of significant biological activities, particularly as an antimicrobial agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential applications in medicine.

Overview of Biological Activities

This compound has been shown to possess broad-spectrum antimicrobial properties , effective against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Its biological activities can be categorized as follows:

- Antimicrobial Activity : Effective against various bacterial pathogens, including those resistant to conventional antibiotics.

- Antitumor Activity : Exhibits potential in inhibiting cancer cell proliferation.

- Antifouling Properties : Demonstrates efficacy in preventing biofouling by disrupting larval settlement of marine organisms.

The mechanisms through which this compound exerts its biological effects are diverse:

- Membrane Disruption : this compound disrupts the integrity of bacterial cell membranes, leading to increased permeability and cell death. This was evidenced by scanning electron microscopy (SEM) and fluorescent staining techniques that showed compromised membrane integrity in treated cells .

- Inhibition of Biofilm Formation : this compound effectively eradicates biofilms formed by Vibrio parahaemolyticus, a multidrug-resistant pathogen. It interferes with peptidoglycan biosynthesis and flagellar assembly pathways, crucial for biofilm stability .

- Induction of Apoptosis in Cancer Cells : In studies involving cancer cells, this compound induced apoptosis, suggesting its potential as an antitumor agent .

Antimicrobial Efficacy

A study demonstrated that this compound exhibited rapid antibacterial activity at concentrations as low as 0.12 µg/mL against Vibrio parahaemolyticus, significantly outperforming other tested derivatives . The compound's ability to disrupt biofilms highlights its potential for treating infections caused by antibiotic-resistant bacteria.

Antitumor Potential

Research has indicated that this compound derivatives have strong antitumor activity. For instance, one study isolated two novel derivatives from S. chrestomyceticus and confirmed their ability to inhibit cancer cell proliferation through apoptosis induction .

Data Tables

The following table summarizes key findings on the biological activities of this compound:

Propriétés

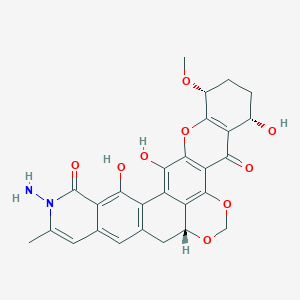

IUPAC Name |

(13R,21S,24R)-6-amino-3,21,28-trihydroxy-24-methoxy-7-methyl-14,16,26-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(28),2(11),3,7,9,17(29),18(27),20(25)-octaene-5,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O9/c1-9-5-10-6-11-7-14-18-19(15(11)21(31)16(10)27(34)29(9)28)23(33)26-20(25(18)37-8-36-14)22(32)17-12(30)3-4-13(35-2)24(17)38-26/h5-6,12-14,30-31,33H,3-4,7-8,28H2,1-2H3/t12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKFTVCDYGGLGW-BFHYXJOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C4=C(C5=C(C6=C4C(C3)OCO6)C(=O)C7=C(O5)C(CCC7O)OC)O)C(=C2C(=O)N1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC3=C(C4=C(C5=C(C6=C4[C@@H](C3)OCO6)C(=O)C7=C(O5)[C@@H](CC[C@@H]7O)OC)O)C(=C2C(=O)N1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37895-35-5 | |

| Record name | Albofungin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037895355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALBOFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E36843J982 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.